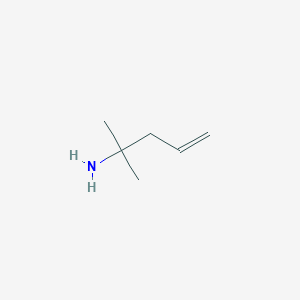
8-Nitroxanthine
Descripción general
Descripción
8-Nitroxanthine is a nitrogen-containing heterocyclic compound derived from xanthine It is characterized by the presence of a nitro group at the 8th position of the xanthine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Nitroxanthine can be synthesized through the nitration of xanthine. The nitration process typically involves the reaction of xanthine with nitric acid or other nitrating agents under controlled conditions. For instance, xanthine nitration by peroxynitrite is optimal at neutral pH and is markedly stimulated by physiological concentrations of bicarbonate . Another method involves the reaction of xanthine with nitryl chloride, produced by mixing nitrite with hypochlorous acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the nitration process under optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 8-Nitroxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amino group, forming 8-aminoxanthine.
Substitution: The nitro group can be displaced nucleophilically to form derivatives such as 8-chloro-, 8-ethoxy-, and uric acid derivatives.
Common Reagents and Conditions:
Oxidation: Peroxynitrite, nitric acid.
Reduction: Hydrazine, palladium on carbon (Pd/C) in methanol.
Substitution: Concentrated hydrochloric acid (HCl), hydrobromic acid (HBr), alkyl halides.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: 8-Aminoxanthine.
Substitution: 8-Chloroxanthine, 8-ethoxyxanthine, and other derivatives.
Aplicaciones Científicas De Investigación
8-Nitroxanthine has several applications in scientific research:
Mecanismo De Acción
8-Nitroxanthine exerts its effects primarily through its interactions with enzymes and reactive species:
Comparación Con Compuestos Similares
8-Nitroxanthine can be compared with other similar compounds, such as:
8-Azaxanthine: Another competitive inhibitor of urate oxidase with a high affinity for the enzyme.
8-Thiouric Acid: Similar in structure but contains a sulfur atom instead of a nitro group.
8-Nitroguanine: Formed from the nitration of guanine, it shares similar reactive properties with this compound.
Uniqueness: this compound is unique due to its specific nitro group positioning, which influences its reactivity and interactions with biological molecules. Its ability to enhance superoxide generation and form DNA adducts distinguishes it from other xanthine derivatives .
Propiedades
IUPAC Name |
8-nitro-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O4/c11-3-1-2(8-5(12)9-3)7-4(6-1)10(13)14/h(H3,6,7,8,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDVSSPKQAHSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)NC1=O)N=C(N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano-](/img/structure/B3285272.png)
![Ethyl 5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B3285277.png)





